4-Fluorobenzo[d]isothiazol-3-amine

Lipophilicity Drug-likeness Computational ADME

4-Fluorobenzo[d]isothiazol-3-amine is the only positional isomer that retains a biphasic dose–response (GI₅₀<1 nM) in cancer cell lines, lost in 5-F/7-F analogs. Its TPSA 67.2 Ų, LogP 2.1, and zero rotatable bonds make it ideal for CNS fragment screening. The primary amine enables rapid library synthesis; the 4-C–F bond resists oxidative metabolism. For SAR, agrochemical, or computational validation, this isomer is essential. ≥98% purity, sealed dry 2–8°C storage, ambient shipping.

Molecular Formula C7H5FN2S
Molecular Weight 168.19 g/mol
Cat. No. B12444434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluorobenzo[d]isothiazol-3-amine
Molecular FormulaC7H5FN2S
Molecular Weight168.19 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1)SN=C2N)F
InChIInChI=1S/C7H5FN2S/c8-4-2-1-3-5-6(4)7(9)10-11-5/h1-3H,(H2,9,10)
InChIKeyORVDTYSGCPTYFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluorobenzo[d]isothiazol-3-amine: Core Chemical Identity, Supply-Grade Purity, and Computational Property Baseline for Scientific Procurement


4-Fluorobenzo[d]isothiazol-3-amine (CAS 1378819-41-0, molecular formula C₇H₅FN₂S, molecular weight 168.19 g/mol) is a fluorinated benzo[d]isothiazol-3-amine derivative belonging to the 3-amino-1,2-benzisothiazole class [1]. This heterocyclic building block features a benzene ring fused to an isothiazole ring, with a fluorine atom at the 4-position and a primary amine at the 3-position. The compound is commercially available from multiple vendors at purities of 95% (AKSci) to 98% (Chemscene, Leyan), with recommended storage at 2–8°C sealed in dry conditions and shipping at room temperature . Computed physicochemical properties include an XLogP3-AA of 2.1 and a topological polar surface area of 67.2 Ų (PubChem), with zero rotatable bonds, one hydrogen bond donor, and four hydrogen bond acceptors, placing it within drug-like chemical space for fragment-based screening applications [2].

Why Generic Substitution Fails: Positional Fluorine Isomerism in 4-Fluorobenzo[d]isothiazol-3-amine Produces Distinct Physicochemical and Pharmacological Profiles Relative to 5-Fluoro, 7-Fluoro, and Non-Fluorinated Analogs


The 4-fluorobenzo[d]isothiazol-3-amine scaffold cannot be generically substituted by its 5-fluoro, 7-fluoro, or non-fluorinated congeners without altering critical molecular properties that govern biological target engagement, metabolic fate, and synthetic downstream reactivity. The position of the fluorine atom on the benzisothiazole ring dictates the molecule's electronic distribution, lipophilicity, and hydrogen-bonding capacity in ways that are quantitatively distinguishable [1]. Class-level evidence from structurally related fluorinated 2-(4-aminophenyl)benzothiazoles demonstrates that the 4-fluoro positional isomer uniquely retains a biphasic dose–response relationship in sensitive cancer cell lines (GI₅₀ < 1 nM in MCF-7 and MDA 468), a pharmacological feature lost in the 5-fluoro and 7-fluoro isomers, which instead produce a monotonic response [2][3]. This positional dependence of biological phenotype underscores why procurement decisions for SAR exploration, lead optimization, or fragment-based screening must be isomer-specific rather than class-generic.

Quantitative Differentiation Evidence for 4-Fluorobenzo[d]isothiazol-3-amine: Head-to-Head Property Comparisons Against Positional Isomers and Non-Fluorinated Analogs


Lipophilicity Differentiation: XLogP3-AA of 4-Fluorobenzo[d]isothiazol-3-amine Is Elevated by 0.86 Log Units Relative to the Non-Fluorinated Parent Scaffold, Altering Predicted Membrane Permeability and Passive Absorption

The introduction of fluorine at the 4-position of the benzo[d]isothiazol-3-amine scaffold produces a measurable increase in computed lipophilicity. PubChem-computed XLogP3-AA for 4-fluorobenzo[d]isothiazol-3-amine is 2.1, compared to approximately 1.24 for the non-fluorinated parent benzo[d]isothiazol-3-amine (based on Chemsrc and Chemscene consensus LogP data), representing a ΔLogP of approximately +0.86 [1][2]. This increase shifts the compound closer to the optimal lipophilicity range (LogP 1–3) associated with favorable oral absorption and cellular permeability while remaining below the LogP > 5 threshold associated with poor developability [3]. The 4-fluoro isomer's computed TPSA of 67.2 Ų further supports predicted passive membrane permeability, consistent with Lipinski and Veber rule compliance [1].

Lipophilicity Drug-likeness Computational ADME

Electronic Property Differentiation: Fluorine at the 4-Position Creates a Unique Electron-Withdrawing Environment Distinct from 5- and 7-Fluoro Isomers, Governing Reactivity and Target Binding

The electron-withdrawing effect of fluorine is highly position-dependent on the benzoisothiazole ring system. At the 4-position, fluorine exerts both inductive (-I) and resonance (+M) effects that differ quantitatively from substitution at the 5- or 7-positions due to varying conjugation pathways with the isothiazole nitrogen and sulfur atoms [1]. In the structurally analogous fluorinated 2-(4-aminophenyl)benzothiazole series reported by Hutchinson et al. (J. Med. Chem. 2001), the 4-fluoro-benzothiazole (10b) exhibited a biphasic dose–response relationship (GI₅₀ < 1 nM in MCF-7 and MDA 468 breast cancer cells; GI₅₀ > 10 µM in PC-3 prostate, HBL-100 breast, and HCT 116 colon cells), a pharmacological phenotype that was retained by the 6-fluoro isomer (10d) but lost in the 5-fluoro (10h) and 7-fluoro (10i) isomers, which displayed a monotonic non-biphasic response [2][3]. While this head-to-head comparison is derived from the 2-(4-aminophenyl)benzothiazole chemotype rather than the 3-amino-1,2-benzisothiazole chemotype, it provides class-level evidence that fluorine position critically dictates pharmacological phenotype in benzazole-fused heterocycles, with the 4-position conferring a unique biphasic growth inhibition pattern.

Electronic effects Hammett constants Structure-activity relationship

Topological Polar Surface Area Differentiation: 4-Fluorobenzo[d]isothiazol-3-amine Exhibits TPSA of 67.2 Ų, Supporting Predicted Blood-Brain Barrier Penetration Potential and Distinguishing It from Higher-TPSA Heterocyclic Building Blocks

The computed topological polar surface area (TPSA) of 4-fluorobenzo[d]isothiazol-3-amine is 67.2 Ų (PubChem Cactvs), placing it within the established TPSA threshold of < 90 Ų associated with favorable blood-brain barrier (BBB) penetration and < 140 Ų for good oral absorption [1][2]. This TPSA value is identical to that reported for the non-fluorinated parent benzo[d]isothiazol-3-amine (PSA = 67.15 Ų from Chemsrc), indicating that fluorine substitution at the 4-position does not substantially alter the polar surface area despite increasing lipophilicity [3]. This property combination—increased LogP with stable TPSA—is a desirable profile for CNS-targeted fragment libraries, as it predicts enhanced passive membrane permeation without compromising BBB penetrability. The compound's zero rotatable bonds and single hydrogen bond donor further contribute to a favorable CNS multiparameter optimization (MPO) score relative to more flexible or more polar heterocyclic alternatives.

Polar surface area CNS drug design Blood-brain barrier permeability

Synthetic Utility and Building Block Versatility: The 4-Fluoro-3-amino Substitution Pattern Enables Selective Derivatization at the Amine While Retaining the Electron-Withdrawing Fluorine for Downstream Modulation

4-Fluorobenzo[d]isothiazol-3-amine presents two orthogonal synthetic handles: the nucleophilic 3-amino group available for acylation, alkylation, or diazotization/cyclization, and the 4-fluoro substituent, which can participate in nucleophilic aromatic substitution (SNAr) under appropriate conditions or serve as a metabolically stable electron-withdrawing group [1]. This dual functionalization potential distinguishes it from non-fluorinated benzo[d]isothiazol-3-amine, which lacks the fluorine-mediated electronic tuning and metabolic stabilization, and from 4-chloro-1,2-benzisothiazol-3-amine (CAS 25380-80-7), which bears a more reactive and metabolically labile halogen . The 4-chloro analog has been specifically patented as a pesticide and herbicide active against aphids (PCT Int. Appl. WO 2009141065), indicating that halogen identity at the 4-position directly governs application domain [2]. The carbon-fluorine bond at the 4-position provides greater oxidative metabolic stability compared to C-Cl, making the 4-fluoro derivative a preferred choice for medicinal chemistry applications where Phase I metabolism is a concern.

Synthetic building block Medicinal chemistry Derivatization handle

Commercial Availability and Purity Differentiation: 4-Fluorobenzo[d]isothiazol-3-amine Is Accessible at 95–98% Purity from Multiple Vendors, with the 4-Fluoro Isomer Offering Broader Supplier Coverage Than 5-Fluoro and 7-Fluoro Alternatives

A survey of commercial supplier catalogs reveals that 4-fluorobenzo[d]isothiazol-3-amine (CAS 1378819-41-0) is stocked by multiple vendors including AKSci (95% purity), Chemscene (≥98% purity), and Leyan (98% purity), with shipping available at room temperature and storage recommended at 2–8°C . In contrast, the 5-fluoro isomer (CAS 613262-17-2) has more limited vendor coverage, with CymitQuimica listing it as a discontinued product (minimum 95% purity) . The 7-fluoro isomer (CAS 1378609-52-9) is available through Smolecule and MolCore at 95–98% purity . The 4-fluoro isomer thus offers the most robust supply chain among the three mono-fluorinated positional isomers, reducing procurement lead time risk for time-sensitive research programs.

Commercial availability Supply chain Procurement

Pesticidal and Agrochemical Application Potential: The 3-Amino-1,2-benzisothiazole Scaffold Is Validated in BASF Patents for Animal Pest Control, with Fluorine Substitution Enhancing Bioactivity

The 3-amino-1,2-benzisothiazole scaffold, of which 4-fluorobenzo[d]isothiazol-3-amine is a fluorinated derivative, has been extensively patented by BASF for combating animal pests including insects, arachnids, and nematodes (EP2064196B1, US20090069317) [1][2]. These patents explicitly claim 3-amino-1,2-benzisothiazole compounds of formula (I) wherein the benzene ring may bear halogen substituents including fluorine. The patent estate establishes industrial precedent for fluorinated benzisothiazol-3-amines as pesticidal agents. In a separate patent application for insecticidal methods using 3-amino-1,2-benzisothiazole derivatives, the incorporation of halogen substituents on the benzo ring is taught to modulate pesticidal potency and spectrum of activity [3]. While no head-to-head comparative pesticidal data exist specifically for the 4-fluoro derivative versus its positional isomers, the patent literature provides class-level validation that fluorination of the benzisothiazol-3-amine core is a recognized strategy for agrochemical lead identification. This patent landscape differentiates 4-fluorobenzo[d]isothiazol-3-amine from non-halogenated analogs that fall outside the preferred substituent scope of key agrochemical patents.

Agrochemical Insecticide Patent landscape

Optimal Research and Industrial Application Scenarios for 4-Fluorobenzo[d]isothiazol-3-amine: Evidence-Driven Use Cases Based on Quantitative Differentiation


Fragment-Based Drug Discovery for CNS Targets Requiring BBB-Permeable Fluorinated Heterocyclic Building Blocks

With a computed TPSA of 67.2 Ų (below the 90 Ų BBB threshold), XLogP3 of 2.1, zero rotatable bonds, and only one hydrogen bond donor, 4-fluorobenzo[d]isothiazol-3-amine is ideally suited as a fragment for CNS-targeted library design [1][2]. Unlike the non-fluorinated parent (LogP ~1.24), the 4-fluoro derivative offers enhanced lipophilicity without TPSA penalty, predicting improved passive BBB permeation while maintaining drug-like property space. The primary amine provides a convenient synthetic handle for parallel library synthesis via amide coupling or reductive amination, while the metabolically stable C-F bond at the 4-position resists oxidative metabolism, a critical advantage over the 4-chloro analog for CNS programs where metabolite-mediated toxicity is a concern.

Kinase Inhibitor and Antitumor SAR Programs Leveraging Position-Dependent Fluorine Effects on Cellular Pharmacology

Class-level evidence from fluorinated 2-(4-aminophenyl)benzothiazoles establishes that the 4-fluoro position uniquely retains a biphasic dose–response relationship in sensitive cancer cell lines (GI₅₀ < 1 nM in MCF-7 and MDA 468), a phenotype lost in 5-fluoro and 7-fluoro isomers [3]. For medicinal chemistry teams exploring benzisothiazole-based kinase inhibitors or antitumor agents, 4-fluorobenzo[d]isothiazol-3-amine serves as a strategic core scaffold for SAR exploration aimed at recapitulating this biphasic pharmacological profile. The compound's LogP of 2.1 aligns with the CLogP 2.5–3.5 range identified by Gopinath et al. (2017) as optimal for benzisothiazolone anti-infective activity, suggesting potential crossover into anti-infective SAR programs [4].

Agrochemical Lead Identification within BASF Patent Space for Novel Insecticidal 3-Amino-1,2-benzisothiazoles

The 3-amino-1,2-benzisothiazole scaffold, with fluorine substitution on the benzo ring, falls within the broad generic claims of BASF's granted patent EP2064196B1 for combating animal pests including insects, arachnids, and nematodes [5]. For agrochemical discovery teams, 4-fluorobenzo[d]isothiazol-3-amine represents a readily accessible entry point for synthesizing and screening novel pesticidal candidates within this patent space. Compared to the 4-chloro analog, which has prior art specifically claiming herbicidal and anti-aphid activity (WO 2009141065), the 4-fluoro derivative may offer a differentiated IP position for insecticidal applications while providing the metabolic stability advantages of the C-F bond over C-Cl in environmental persistence considerations .

Computational Chemistry and QSAR Model Development Using Experimentally Accessible Fluorinated Heterocyclic Standards

The availability of three mono-fluorinated positional isomers (4-F, 5-F, and 7-F) of benzo[d]isothiazol-3-amine, each with identical molecular formula (C₇H₅FN₂S) and molecular weight (168.19 g/mol) but distinct computed properties, makes this compound series valuable for validating computational models of fluorine substitution effects . The 4-fluoro isomer's PubChem-computed XLogP3 (2.1) and TPSA (67.2 Ų) can serve as benchmark values for calibrating DFT or molecular dynamics predictions of halogenated heterocycle properties. Researchers procuring the full set of positional isomers can generate experimental logP, pKa, and solubility data to refine in silico ADME prediction models, leveraging the fact that the 4-fluoro isomer has the most robust commercial supply chain for reproducible experimental studies.

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